Pyridine, 2-azido-6-methyl-, 1-oxide
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Overview
Description
Pyridine, 2-azido-6-methyl-, 1-oxide is a heterocyclic aromatic organic compound It features a pyridine ring substituted with an azido group at the 2-position, a methyl group at the 6-position, and an oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-azido-6-methyl-, 1-oxide typically involves the introduction of the azido group to a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for pyridine derivatives often involve catalytic processes. For example, the gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite is a well-documented method for producing pyridine bases . This method can be adapted for the production of this compound by incorporating appropriate azide precursors and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-azido-6-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger ligation or click chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for forming triazole rings.
Major Products
Oxidation: Nitro-pyridine derivatives.
Reduction: Amino-pyridine derivatives.
Substitution: Triazole derivatives.
Scientific Research Applications
Pyridine, 2-azido-6-methyl-, 1-oxide has several applications in scientific research:
Biology: Utilized in bioconjugation techniques for labeling biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pyridine, 2-azido-6-methyl-, 1-oxide involves its ability to participate in azide-alkyne cycloaddition reactions. The azido group acts as a reactive site, allowing the compound to form stable triazole rings with alkynes. This reaction is highly specific and efficient, making it valuable in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-azido-, 1-oxide: Similar structure but lacks the methyl group at the 6-position.
Pyridine, 2-methyl-, 1-oxide: Similar structure but lacks the azido group at the 2-position.
Organic azides: Compounds containing the azide functional group, such as phenyl azide.
Uniqueness
Pyridine, 2-azido-6-methyl-, 1-oxide is unique due to the combination of the azido, methyl, and oxide groups on the pyridine ring. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications.
Properties
CAS No. |
57097-35-5 |
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Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-azido-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6N4O/c1-5-3-2-4-6(8-9-7)10(5)11/h2-4H,1H3 |
InChI Key |
DUAHDJKQVSNEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=CC=C1)N=[N+]=[N-])[O-] |
Origin of Product |
United States |
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